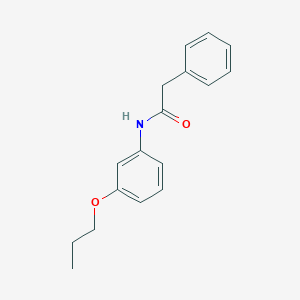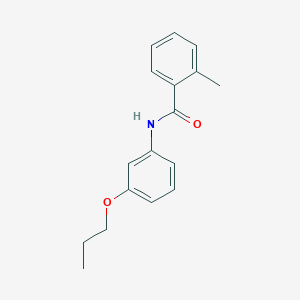
2-phenyl-N-(3-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(3-propoxyphenyl)acetamide is a chemical compound that falls under the class of N-phenylacetic acid derivatives. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine. In
Scientific Research Applications
2-phenyl-N-(3-propoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-(3-propoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-phenyl-N-(3-propoxyphenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-(3-propoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has also been shown to have good solubility in various solvents, making it easy to work with. However, one limitation of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for research on 2-phenyl-N-(3-propoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to increase its availability and reduce its cost. Another area of research is the investigation of its potential therapeutic applications in other fields of medicine, such as cancer treatment and autoimmune disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-phenyl-N-(3-propoxyphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-phenyl-N-(3-propoxyphenyl)acetamide involves the reaction of 3-propoxyaniline with phenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-phenyl-N-(3-propoxyphenyl)acetamide.
properties
Product Name |
2-phenyl-N-(3-propoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenyl-N-(3-propoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-2-11-20-16-10-6-9-15(13-16)18-17(19)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
BNEAXNSXILHZKO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
